Methanone, [4-(3-chlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Description
Methanone, 4-(3-chlorophenyl)-1-piperazinyl- (CAS 925155-72-2) is a synthetic compound featuring a piperazine ring substituted with a 3-chlorophenyl group and an isoxazole moiety bearing 3-ethyl and 5-methyl substituents. The compound’s structural complexity and substituent arrangement influence its physicochemical properties, receptor binding affinity, and metabolic stability, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-15-16(12(2)23-19-15)17(22)21-9-7-20(8-10-21)14-6-4-5-13(18)11-14/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNMRRNPUNJIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methanone, 4-(3-chlorophenyl)-1-piperazinyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.
Formation of the Isoxazole Moiety: The isoxazole ring is often synthesized through a cyclization reaction involving an α,β-unsaturated ketone and hydroxylamine.
Final Coupling: The final step involves coupling the piperazine-chlorophenyl intermediate with the isoxazole derivative under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methanone, 4-(3-chlorophenyl)-1-piperazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The isoxazole moiety can participate in cyclization reactions, forming various heterocyclic compounds under specific conditions .
Scientific Research Applications
Methanone, 4-(3-chlorophenyl)-1-piperazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Methanone, 4-(3-chlorophenyl)-1-piperazinyl- involves its interaction with specific molecular targets. The piperazine ring and isoxazole moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to inhibition or activation of specific pathways, depending on the target. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several arylpiperazine-isoxazole hybrids. Key analogues include:
| Compound Name | Substituents (Piperazine) | Substituents (Isoxazole) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | 4-(3-chlorophenyl) | 3-ethyl, 5-methyl | 925155-72-2 | Balanced lipophilicity; moderate steric bulk |
| Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- | 4-(2-ethoxyphenyl) | 3-(2-chloro-6-fluorophenyl), 5-methyl | 1016491-92-1 | Enhanced electron-withdrawing effects from Cl/F; improved metabolic stability |
| Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- | 4-(3-methylphenyl) | 3-methyl, 5-isopropyl | 1119807-02-1 | Increased lipophilicity due to isopropyl; potential CNS penetration |
| Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- | 4-(3-chlorophenyl) | 3-(4-fluorophenyl), 5-methyl | 933202-27-8 | Fluorine substitution enhances polarity and receptor selectivity |
| ML-210 (Bis(4-chlorophenyl)methyl-piperazinyl-nitroisoxazolyl methanone) | 4-[bis(4-chlorophenyl)methyl] | 5-methyl, 4-nitro | 1360705-96-9 | Nitro group introduces strong electron-withdrawing effects; higher reactivity |
Structural Insights :
- Lipophilicity : The 3-ethyl group in the target compound provides intermediate lipophilicity compared to the isopropyl group in CAS 1119807-02-1, which may influence blood-brain barrier penetration .
- Steric Hindrance : The bis(4-chlorophenyl)methyl group in ML-210 introduces significant steric bulk, possibly reducing off-target interactions .
Pharmacological Profile
Arylpiperazine-isoxazole hybrids are often investigated for serotonin (5-HT) receptor modulation. For example:
- Nefazodone Hydrochloride (CAS 82752-99-6): A 5-HT2A antagonist with a triazolone core instead of isoxazole. The target compound’s isoxazole may confer greater metabolic stability compared to nefazodone’s triazolone, which is prone to hepatic degradation .
- Trazodone (CAS 19794-93-5): Features a triazolo-pyridinone moiety; the target compound’s isoxazole likely offers a distinct pharmacokinetic profile due to reduced ring strain .
Receptor Affinity : Computational studies suggest that the 3-chlorophenyl group in the target compound enhances 5-HT1A binding affinity compared to the 3-methylphenyl analogue (CAS 1119807-02-1), which may prioritize σ-receptor interactions .
Biological Activity
Methanone, specifically the compound Methanone, 4-(3-chlorophenyl)-1-piperazinyl- , is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperazine moiety and an isoxazole ring, both of which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula : C17H20ClN3O2
Molecular Weight : 317.36 g/mol
IUPAC Name : (3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
CAS Number : 925155-72-2
Structural Characteristics
The compound consists of a piperazine ring substituted with a chlorophenyl group and an isoxazole ring. Its structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Anticancer Properties
Recent studies have suggested that compounds containing piperazine and isoxazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to Methanone have shown selective cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of cell proliferation and induction of apoptosis in tumor cells. The presence of the piperazine moiety enhances the compound’s ability to penetrate cellular membranes and interact with intracellular targets.
- Case Study : A study investigating the cytotoxicity of related compounds demonstrated that a piperazine derivative induced cell cycle arrest in the S phase in melanoma cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Methanone has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown moderate to strong antibacterial activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These findings indicate that Methanone may serve as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in various diseases:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer’s.
- Urease Inhibition : Methanone derivatives have shown promising results as urease inhibitors, which can be beneficial in treating infections caused by urease-producing bacteria .
Pharmacological Profiles
The pharmacological behavior of Methanone is influenced by its ability to interact with biological macromolecules:
- Binding Affinity : Studies using bovine serum albumin (BSA) binding assays suggest that Methanone exhibits favorable binding characteristics, which could enhance its bioavailability and therapeutic efficacy .
Summary of Research Findings
Research indicates that Methanone possesses significant biological activities, particularly in the realms of anticancer and antimicrobial effects. Its structural components play a vital role in mediating these activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
